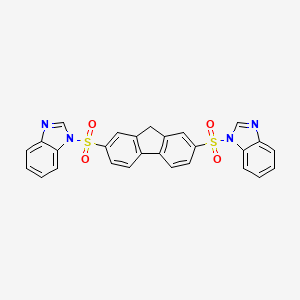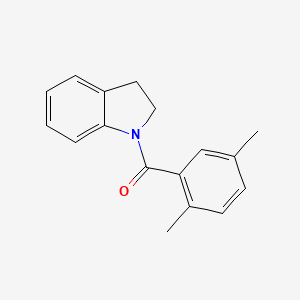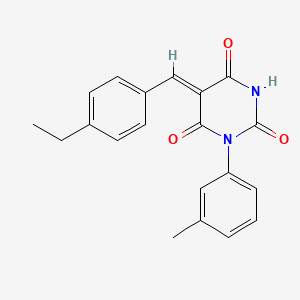
N-6-quinoxalinyl-1-azepanecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-6-quinoxalinyl-1-azepanecarbothioamide, also known as QAQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. QAQ is a thioamide derivative of quinoxaline and azepane, and its unique chemical structure has led to several studies on its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
The mechanism of action of N-6-quinoxalinyl-1-azepanecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-6-quinoxalinyl-1-azepanecarbothioamide is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of various bacterial infections. Additionally, this compound has shown promise as a cancer therapeutic agent due to its ability to inhibit cancer cell proliferation. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on N-6-quinoxalinyl-1-azepanecarbothioamide. One area of interest is the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of bacterial infections and cancer.
In conclusion, this compound, or this compound, is a compound that has shown potential as a therapeutic agent in various scientific research applications. Its broad-spectrum antimicrobial activity and ability to inhibit cancer cell proliferation make it a promising candidate for the treatment of various diseases. Further research is needed to fully elucidate its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-6-quinoxalinyl-1-azepanecarbothioamide involves the reaction of 6-bromoquinoxaline with 1-azepanethiol in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with ammonium thiocyanate to yield this compound. Various modifications to this synthesis method have been proposed, including the use of different reducing agents and solvents.
Applications De Recherche Scientifique
N-6-quinoxalinyl-1-azepanecarbothioamide has shown potential as a therapeutic agent in various scientific research applications. It has been demonstrated to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
N-quinoxalin-6-ylazepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c20-15(19-9-3-1-2-4-10-19)18-12-5-6-13-14(11-12)17-8-7-16-13/h5-8,11H,1-4,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNZEUIJIWDPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)

![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)

![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
![N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5777949.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)

![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)